molecular formula C23H18Cl2N2O3 B11626792 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide

Cat. No.: B11626792
M. Wt: 441.3 g/mol
InChI Key: MPZJYMOZCPOGDT-UHFFFAOYSA-N
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Description

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Properties

Molecular Formula

C23H18Cl2N2O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C23H18Cl2N2O3/c1-13(2)29-18-9-5-14(6-10-18)22(28)26-17-7-3-15(4-8-17)23-27-20-12-16(24)11-19(25)21(20)30-23/h3-13H,1-2H3,(H,26,28)

InChI Key

MPZJYMOZCPOGDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves several steps. One common synthetic route includes the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aromatic aldehydes in the presence of a catalyst such as p-toluene sulfonic acid (PTSA). The reaction is typically carried out under reflux conditions in an organic solvent like ethanol or methanol . The resulting intermediate is then subjected to further reactions to obtain the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the propan-2-yloxy group, which may contribute to its distinct biological activities and potential therapeutic applications.

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